molecular formula C17H14N2O2 B11843965 N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide CAS No. 91026-38-9

N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide

Cat. No.: B11843965
CAS No.: 91026-38-9
M. Wt: 278.30 g/mol
InChI Key: OTJFMLZNPAIGLI-UHFFFAOYSA-N
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Description

N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of naphthaldehyde-based Schiff bases. This compound is known for its unique structural properties, which include both aggregation-induced emission (AIEE) and excited state intramolecular proton transfer (ESIPT) characteristics . These properties make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-hydroxynaphthaldehyde with pyridine-3-carboxamide under specific conditions. The reaction is usually carried out in an ethanol solution, where the mixture is heated under reflux for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroxylated naphthalene compounds .

Scientific Research Applications

N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is unique due to its specific structural configuration, which allows for both AIEE and ESIPT characteristics. This dual functionality makes it particularly valuable in applications requiring sensitive and reversible luminescent properties .

Properties

CAS No.

91026-38-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c20-16-8-7-12-4-1-2-6-14(12)15(16)11-19-17(21)13-5-3-9-18-10-13/h1-10,20H,11H2,(H,19,21)

InChI Key

OTJFMLZNPAIGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNC(=O)C3=CN=CC=C3)O

Origin of Product

United States

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